Triethylene Glycol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O4/c7-1-3-9-5-6-10-4-2-8/h7-8H,1-6H2 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBGPFATKBEMQZ-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCO)O | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C6H14O4, Array | |
| Record name | TRIETHYLENE GLYCOL | |
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| Record name | triethylene glycol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Triethylene_glycol | |
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| Source | PubChem | |
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DSSTOX Substance ID |
DTXSID4021393 | |
| Record name | Triethylene glycol | |
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Molecular Weight |
150.17 g/mol | |
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Physical Description |
Triethylene glycol is a colorless liquid with a mild odor. Dense than water. (USCG, 1999), Liquid, Colorless, hygroscopic liquid that is nearly odorless; [Merck Index] Colorless clear viscous liquid with no odor; [MSDSonline], COLOURLESS HYGROSCOPIC LIQUID. | |
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| Record name | Ethanol, 2,2'-[1,2-ethanediylbis(oxy)]bis- | |
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Boiling Point |
545 °F at 760 mmHg (NTP, 1992), 285 °C; 165 °C at 14 mm Hg, 285 °C | |
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Flash Point |
330 °F (NTP, 1992), 165 °C, 350 °F (177 °C) (Open cup) | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with alcohol, benzene, toluene; sparingly sol in ether; practically insol in petroleum ether, Soluble in oxygenated solvents., Slightly soluble in ethyl ether, chloroform; insoluble in petroleum ether, In water, miscible, Solubility in water: very good | |
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Density |
1.125 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1274 at 15 °C/4 °C, Bulk density: 9.4 lb/gal at 20 °C, Relative density (water = 1): 1.1 | |
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Vapor Density |
5.17 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.2 | |
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Vapor Pressure |
less than 0.001 mmHg at 68 °F ; 1 mmHg at 237 °F (NTP, 1992), 0.00132 [mmHg], Vapor pressure, Pa at 20 °C: 0.02 | |
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Impurities |
Commercial grade triethylene glycol has been found to contain <1 ppm dioxane. Twenty-six samples of 99.9% pure triethylene glycol were found to contain 0.02 to 0.13% diethylene glycol. | |
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Color/Form |
Colorless liquid | |
CAS No. |
112-27-6 | |
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Melting Point |
24.3 °F (NTP, 1992), -7 °C, -5 - -7 °C | |
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Preparation Methods
Table 1: Typical Reaction Conditions for Ethylene Oxide Hydration
| Parameter | Range | Impact on TEG Yield |
|---|---|---|
| Water/EO molar ratio | 0.1–0.3:1 | Higher ratios favor MEG |
| Temperature | 120–180°C | Increases reaction rate |
| Pressure | 1–4 MPa | Prevents EO vaporization |
| Catalyst concentration | 0.5–2.0 wt% NaOH | Optimizes glycol distribution |
Continuous Production Techniques
Recent patents, such as CN109053395B, describe continuous processes that improve TEG production efficiency. This method employs a reactive distillation column integrated with separation units to isolate TEG from MEG and DEG.
Key Steps in Continuous Synthesis:
-
Reactive Distillation : EO and water are fed into a column containing a basic catalyst (e.g., NaOH). The exothermic reaction is controlled at 150–160°C.
-
Separation : The product stream is fractionated in a series of distillation columns. TEG is separated under vacuum (0.5–1.0 kPa) to prevent thermal degradation.
-
Recycle Streams : Unreacted EO and water are recycled to minimize waste.
Advantages :
-
20–30% higher TEG yield compared to batch processes.
-
Reduced energy consumption due to heat integration.
Catalytic Innovations and Byproduct Management
Catalyst selection profoundly impacts glycol distribution. Sodium hydroxide remains standard, but recent studies explore ionic liquids and zeolites for enhanced selectivity. For example, a catalyst system comprising 1.5 wt% NaOH and 0.2 wt% potassium carbonate increases TEG yield to 18%.
Byproduct mitigation strategies include:
-
Stripping gas injection : Introduces nitrogen or natural gas into distillation units to remove light impurities, achieving TEG purity >99.8%.
-
Adsorbents : Activated carbon or atapulgite (used in CN104529760A) adsorb colored byproducts, improving product clarity.
Purification and Quality Control
Post-synthesis purification is critical for meeting industrial specifications. Common techniques include:
Table 2: Purification Methods for Crude TEG
| Method | Conditions | Outcome |
|---|---|---|
| Vacuum Distillation | 150–180°C, 0.5–1.0 kPa | Removes DEG and tetraethylene glycol |
| Solvent Extraction | Toluene or xylene | Separates hydrophobic impurities |
| Ion Exchange Resins | pH 7–8 | Removes trace catalysts |
The use of polymerization inhibitors like 2,6-di-tert-butyl-4-methylphenol (BHT) during distillation prevents TEG degradation.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Triethylene glycol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form aldehydes and carboxylic acids.
Esterification: It reacts with carboxylic acids to form esters.
Etherification: It can undergo etherification reactions to form ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Esterification: Carboxylic acids and acid catalysts such as sulfuric acid are used.
Etherification: Alcohols and acid catalysts are typically employed.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Esterification: Esters.
Etherification: Ethers.
Scientific Research Applications
Triethylene glycol has numerous applications in scientific research and various industries:
Chemistry: It is used as a solvent and a reagent in organic synthesis.
Biology: this compound is employed in the preservation of biological samples and as a cryoprotectant.
Medicine: It is used in pharmaceutical formulations as a solvent and excipient.
Industry: this compound is used as a dehydration agent in natural gas processing, a component in air conditioning systems, and a plasticizer for vinyl polymers
Mechanism of Action
Triethylene glycol exerts its effects primarily through its hygroscopic properties, allowing it to absorb moisture from the environment. This property makes it effective as a dehydration agent and a humidity control agent. Additionally, its solvent properties enable it to dissolve various compounds, making it useful in chemical and pharmaceutical applications .
Comparison with Similar Compounds
Key Properties:
- Molecular Weight : 150.17 g/mol
- Boiling Point : 285–288°C
- Viscosity : 38.4 mPa·s at 25°C
- Applications :
- Solvent : Used in deep eutectic solvents (DES) for solubility enhancement .
- Aerosol Science : Forms liquid-liquid phase-separated (LLPS) particles with ammonium sulfate, relevant to atmospheric studies .
- Biomedical : Hydrolysis product of dental methacrylate (TEGDMA), linked to glutathione (GSH) reactivity .
- Thermal Processing : Employed in SU8 polymer crosslinking due to polarity and compatibility .
Comparison with Similar Glycol Compounds
TEG belongs to the glycol family, which includes ethylene glycol (EG), diethylene glycol (DEG), tetraethylene glycol (TTEG), and polyethylene glycols (PEGs). Below is a systematic comparison:
Physical and Thermodynamic Properties
*O/C ratio: Oxygen-to-carbon ratio, critical for aerosol phase behavior .
- Volatility : TEG has lower volatility than EG and DEG, making it suitable for high-temperature applications (e.g., heat-transfer fluids) .
- Hydrogen Bonding : Increasing ethylene oxide units (EG → TTEG) enhance hydrogen bonding capacity, raising viscosity and boiling points .
Chemical Reactivity and Functional Differences
- Hydrolysis : TEG is a hydrolysis product of TEGDMA, releasing methacrylic acid and TEG, which may influence intracellular GSH levels .
- DES Formation: TEG serves as a hydrogen bond donor (HBD) in choline chloride-based DES, comparable to EG and DEG but with higher thermal stability .
- Permeability : In biological systems, permeability decreases with glycol chain length. For example, Ehrlich tumor cells exhibit permeability order: EG > DEG > TEG > glycerol .
Research Findings and Emerging Trends
- Aerosol Dynamics : TEG’s O/C ratio (0.66) enables LLPS in atmospheric particles, influencing evaporation rates and climate models .
- Dental Materials : TEGDMA-derived TEG correlates with reduced GSH levels, suggesting oxidative stress implications .
- Nanotechnology: TEG’s polarity improves SU8 crosslinking efficiency but limits nanotube growth due to viscosity .
Biological Activity
Triethylene glycol (TEG), a member of the glycol family, is a colorless, odorless liquid with various industrial applications, including use as a solvent, plasticizer, and in antifreeze formulations. Its biological activity has garnered attention in recent years, particularly concerning its potential effects on human health and its role in various biochemical processes. This article provides a detailed examination of the biological activity of this compound, supported by case studies and research findings.
This compound (TEG) is synthesized from ethylene oxide and is characterized by its ability to interact with biological systems. Its chemical structure allows it to participate in various biochemical reactions, influencing cellular processes.
1. Anti-Metastatic and Anti-Angiogenic Activities
Recent studies have highlighted the anti-metastatic and anti-angiogenic properties of this compound derivatives. For example, this compound dimethacrylate (TD-10) and tetraethylene glycol dimethacrylate (TD-11) have been shown to inhibit matrix metalloproteinases (MMPs), which play a critical role in cancer metastasis. These compounds bind to specific sites on MMPs, leading to the downregulation of vascular endothelial growth factor (VEGF) and MMPs at both protein and transcriptional levels, thus reversing epithelial-mesenchymal transition (EMT) signaling in cancer cells .
2. Effects on Oral Bacteria
TEG has been found to up-regulate virulence-associated genes in Streptococcus mutans, a bacterium implicated in dental caries. In vitro studies demonstrated that TEG enhances the activity of glucosyltransferases (GTF), enzymes responsible for synthesizing insoluble glucans that contribute to biofilm formation. This increase in enzyme activity correlates with elevated expression of genes associated with biofilm formation and acid tolerance . The findings suggest that TEG may facilitate cariogenic biofilm development through these mechanisms.
Toxicological Profile
Despite its industrial utility, TEG poses potential health risks upon exposure or ingestion. Toxicological assessments have revealed significant effects on metabolic processes.
1. Case Studies of Toxicity
A notable case involved a 23-year-old female who ingested this compound, leading to severe metabolic acidosis. The patient was treated with intravenous ethanol, which acted as an alcohol dehydrogenase inhibitor, effectively mitigating the toxic effects associated with TEG metabolism . This case underscores the importance of understanding TEG's metabolic pathways and potential antidotes for poisoning.
2. Developmental Toxicity
Research indicates that high doses of TEG can lead to developmental toxicity in animal models. Studies involving pregnant CD-1 mice showed decreased fetal body weight and increased skeletal variations at dosages exceeding 5,630 mg/kg/day . These findings raise concerns about the implications of TEG exposure during pregnancy.
Summary of Research Findings
The following table summarizes key findings from various studies regarding the biological activity and toxicological effects of this compound:
Q & A
Q. What are the key physicochemical properties of TEG relevant to experimental design?
TEG (C₆H₁₄O₄, MW 150.17 g/mol) is a hygroscopic, viscous liquid with a boiling point of 285°C and density of 1.125 g/cm³ at 20°C . Its hydroxyl and ether groups enable hydrogen bonding, making it a versatile solvent for polar and nonpolar compounds. Key parameters for experimental design include purity verification (via GC or HPLC), viscosity adjustments for flow systems, and thermal stability during heating (e.g., degradation observed at >150°C in long-term regeneration cycles) .
Q. How can researchers analyze TEG degradation products and impurities in laboratory settings?
Degradation products (e.g., organic acids, aldehydes) and impurities (e.g., diethylene glycol, ethylene oxide) can be quantified using:
Q. What methodologies are used to assess TEG biodegradation in environmental studies?
- Laboratory Bioreactors : Aerobic/anaerobic conditions with microbial consortia, monitoring TEG depletion via COD (Chemical Oxygen Demand) or HPLC .
- Field Studies : Soil/groundwater sampling with ion chromatography to track TEG and metabolite concentrations (e.g., ethylene glycol derivatives) .
- Kinetic Modeling : First-order decay constants derived from batch experiments under varying pH and temperature .
Q. How does TEG interact with aqueous solutions in dehydration applications?
In natural gas dehydration, TEG’s hygroscopicity is optimized by:
Q. What experimental setups are used to measure TEG solubility in hydrocarbons?
- Gas Chromatography (GC) : Infinite dilution activity coefficients for hydrocarbons (e.g., n-heptane, toluene) in TEG at 50–130°C .
- Isochoric Methods : Phase equilibrium studies in pressurized systems (e.g., TEG solubility in supercritical methane up to 9 MPa) .
Advanced Research Questions
Q. What molecular mechanisms underlie TEG derivatives’ anti-metastatic activity?
TEG dimethacrylate (TD-10) inhibits angiogenesis via:
- Molecular Dynamics Simulations : Binding affinity to VEGF (Vascular Endothelial Growth Factor) receptors .
- In Vitro Assays : Endothelial cell migration suppression (scratch assays) and tube formation inhibition in Matrigel models .
- Transcriptomic Profiling : RNA-seq to identify downregulated pro-angiogenic genes (e.g., MMP-9, HIF-1α) .
Q. How do extreme conditions (high pressure/temperature) affect TEG’s phase behavior?
- High-Pressure Systems : TEG solubility in supercritical methane increases linearly with pressure (1–9 MPa), modeled using Peng-Robinson equations .
- Hydrate Inhibition : TEG disrupts hydrogen bonding in propane/ethane hydrates, with inhibition efficiency quantified via isochoric dissociation experiments .
Q. What are the degradation pathways of TEG under prolonged thermal stress?
Q. How can TEG enhance nanomaterial synthesis kinetics?
In Ru nanocrystal synthesis:
Q. How do thermodynamic models predict TEG behavior in multicomponent systems?
- Modified UNIFAC (Dortmund) : Group interaction parameters for TEG/hydrocarbon systems validated against GC activity coefficients .
- HWHYD Model : Predicts hydrate dissociation temperatures in TEG/water mixtures with <5% deviation from experimental data .
Methodological Resources
- Structural Characterization : NIST Chemistry WebBook for TEG’s spectroscopic data (IR, Raman) and thermophysical properties .
- Toxicity Profiling : Chronic exposure studies in rodents (e.g., 12-month inhalation at 100 ppm) for safety thresholds .
- Impurity Analysis : High-resolution GC-MS protocols using JMS-T100GC AccuTOF for trace contaminants (e.g., ethylene oxide derivatives) .
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
